5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile
CAS No.: 948294-04-0
Cat. No.: VC16946455
Molecular Formula: C11H6BrClN2O
Molecular Weight: 297.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948294-04-0 |
---|---|
Molecular Formula | C11H6BrClN2O |
Molecular Weight | 297.53 g/mol |
IUPAC Name | 5-bromo-2-chloro-6-methoxyquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C11H6BrClN2O/c1-16-9-3-2-8-7(10(9)12)4-6(5-14)11(13)15-8/h2-4H,1H3 |
Standard InChI Key | BEBXRVDHZDWBDL-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C(C=C1)N=C(C(=C2)C#N)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline core substituted at the 2-, 5-, and 6-positions with chlorine, bromine, and methoxy groups, respectively, while a nitrile group occupies the 3-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Physical and Chemical Characteristics
Key physicochemical parameters include:
Property | Value |
---|---|
Boiling Point | 440.6 ± 40.0 °C (Predicted) |
Density | 1.71 ± 0.1 g/cm³ |
pKa | -4.03 ± 0.50 |
Molecular Weight | 297.54 g/mol |
The low pKa value suggests strong electron-withdrawing effects from the nitrile and halogen substituents, enhancing its stability under acidic conditions . The high boiling point and density align with its aromatic and polarizable structure.
Synthesis and Production
Synthetic Pathways
The synthesis of 5-bromo-2-chloro-6-methoxyquinoline-3-carbonitrile involves multi-step reactions, often starting from substituted aniline precursors. A representative route includes:
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Cyclization: Condensation of 4-bromo-2-methoxyaniline with a cyanoacetate derivative under Vilsmeier-Haack conditions to form the quinoline core.
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Halogenation: Sequential bromination and chlorination using reagents like N-bromosuccinimide (NBS) and phosphorus oxychloride (POCl₃) to introduce halogen substituents .
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Purification: Column chromatography or recrystallization to isolate the final product .
Industrial-Scale Optimization
Industrial protocols emphasize cost efficiency and yield maximization. For example, the use of POCl₃ in chlorination steps is favored for its reactivity and scalability, while solvent systems like dichloromethane enable efficient extraction .
Applications and Biological Activity
Materials Science
The planar aromatic structure and electron-deficient nitrile group make it a candidate for organic semiconductors or ligands in coordination chemistry.
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